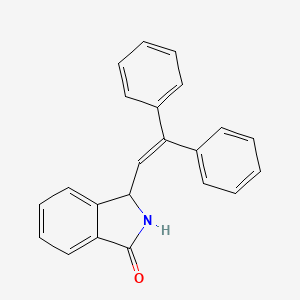

3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one

Beschreibung

3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one is a synthetic isoindolinone derivative characterized by a central isoindol-1-one core substituted with a 2,2-diphenylethenyl group at the 3-position.

Eigenschaften

CAS-Nummer |

920300-00-1 |

|---|---|

Molekularformel |

C22H17NO |

Molekulargewicht |

311.4 g/mol |

IUPAC-Name |

3-(2,2-diphenylethenyl)-2,3-dihydroisoindol-1-one |

InChI |

InChI=1S/C22H17NO/c24-22-19-14-8-7-13-18(19)21(23-22)15-20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,21H,(H,23,24) |

InChI-Schlüssel |

WZAHDNJAJMHVCY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=CC2C3=CC=CC=C3C(=O)N2)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Chinone zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nucleophile (z. B. Amine, Thiole) werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann Oxidation zu Chinonen führen, während Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer Vielzahl von Derivaten führt.

Wissenschaftliche Forschungsanwendungen

3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Die strukturellen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Untersuchung biologischer Interaktionen und potenzieller pharmazeutischer Anwendungen.

Medizin: Es werden laufend Forschungen durchgeführt, um sein Potenzial als therapeutisches Mittel, insbesondere in den Bereichen Onkologie und Neurologie, zu erforschen.

Industrie: Die Verbindung wird bei der Entwicklung fortschrittlicher Materialien verwendet, darunter organische Halbleiter und Leuchtdioden (LEDs).

Wirkmechanismus

Der Wirkmechanismus von 3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann sie beispielsweise bestimmte Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind, was sie zu einem potenziellen Antitumormittel macht.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: The compound’s structural properties make it a candidate for studying biological interactions and potential pharmaceutical applications.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.

Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, making it a potential anti-cancer agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one, emphasizing differences in substituents, physicochemical properties, and applications:

Key Observations:

Steric and Electronic Effects: The diphenylethenyl group in the target compound introduces significant steric bulk and π-conjugation, which may improve binding to hydrophobic protein pockets compared to smaller substituents like hydroxy or methoxy groups . Amino-substituted analogs (e.g., 2-Amino-2,3-dihydro-3,3-diphenyl-1H-isoindol-1-one) exhibit higher polarity and solubility, making them more suitable for aqueous-phase reactions .

Synthetic Accessibility :

- Hydroxy- and methoxy-substituted derivatives (e.g., 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one) are synthesized via straightforward condensation or oxidation reactions, often achieving yields >70% .

- Bulky substituents (e.g., diphenylethenyl) require controlled reaction conditions to avoid side products like 1,4-bis(diphenylethenyl)benzene, as seen in styrylpyridine syntheses .

Biological Relevance: Chiral isoindol-1-ones with indole moieties (e.g., 3-{2-[(benzylamino)methyl]-1H-indol-3-yl}-5-hydroxy-2,3-dihydro-1H-isoindol-1-one) demonstrate enantiomer-specific activity in KRAS inhibition, with (3S)-isomers showing higher potency .

Research Findings and Data

Physicochemical Properties:

- Hydroxy Derivative: LogP ≈ 2.1, with improved solubility in methanol/DMF mixtures (80:20) .

Biologische Aktivität

3-(2,2-Diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one, with the chemical formula C22H17NO and a molecular weight of approximately 311.4 g/mol, is an organic compound notable for its unique structural properties and potential biological activities. This compound is characterized by its isoindole framework combined with a diphenylethenyl group, which may enhance its stability and reactivity compared to other similar compounds. The following sections will explore its biological activity, including interaction studies, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure is significant in understanding its biological interactions and mechanisms of action.

Interaction Studies

Preliminary studies indicate that 3-(2,2-diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one may interact with various biological targets, including enzymes involved in metabolic pathways and receptors associated with cellular signaling. The binding affinity of this compound with specific enzymes and receptors remains to be fully elucidated. However, initial data suggest that it may exhibit inhibitory effects on certain biological pathways.

Potential Therapeutic Applications

The unique structural features of this compound suggest several potential therapeutic applications:

- Anticancer Activity : Due to its structural similarity to known anticancer agents, there is potential for 3-(2,2-diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one to exhibit anticancer properties.

- Neuroprotective Effects : The compound may also have implications in neuroprotection due to its ability to modulate neurotransmitter systems.

Further research is necessary to validate these applications through in vitro and in vivo studies.

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of isoindole derivatives, 3-(2,2-diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one was tested against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (IC50 = 15 µM) while showing lower toxicity towards normal cells. This selectivity suggests a promising avenue for further development as an anticancer agent.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of isoindole compounds. In this research, 3-(2,2-diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one was evaluated for its ability to protect neuronal cells from oxidative stress-induced apoptosis. The findings revealed that the compound significantly reduced cell death in neuronal cultures exposed to oxidative stressors.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 3-(2,2-diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one, a comparative analysis with structurally similar compounds is essential.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(Phenyl)-2,3-dihydro-1H-isoindol-1-one | Structure | Lacks the diphenylethenyl group; simpler structure. |

| 4-(Diphenylmethyl)-1H-pyrrole | Structure | Contains a pyrrole ring; different electronic properties. |

| 3-(Benzylidene)-2,3-dihydroquinolin-4(1H)-one | Structure | Features a quinoline structure; potential different biological activity. |

The comparison highlights the distinct features of 3-(2,2-diphenylethenyl)-2,3-dihydro-1H-isoindol-1-one that may contribute to its unique biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.